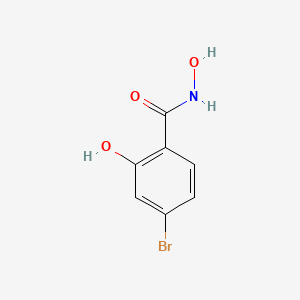

4-bromo-N,2-dihydroxybenzamide

描述

Overview of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamide and its derivatives represent a vital scaffold in medicinal chemistry, demonstrating a vast array of pharmacological activities. walshmedicalmedia.comwalshmedicalmedia.com This class of organic compounds is foundational in the development of numerous therapeutic agents due to the versatile nature of the benzamide core, which allows for structural modifications leading to a wide spectrum of biological effects. researchgate.net

Researchers have successfully synthesized and studied benzamide analogues for a variety of medicinal applications. researchgate.net These compounds are known to interact with a range of biological targets, including enzymes and receptors, which accounts for their diverse pharmacological profiles. ontosight.ai Clinically used benzamides include agents with antipsychotic, antiemetic, and prokinetic properties, such as sulpiride, metoclopramide, and amisulpride. nih.govmdpi.com

The applications of benzamide derivatives in research and development are extensive and continue to expand. Key areas of investigation include:

Antimicrobial Agents: Certain benzamide derivatives have shown significant antibacterial and antifungal properties. researchgate.netontosight.ai For instance, some have been found to be effective against bacterial strains like Bacillus subtilis and fungi.

Anticancer Therapeutics: The benzamide structure is a common feature in many anticancer agents. researchgate.netontosight.ai They can exert their effects through various mechanisms, including the inhibition of crucial enzymes like histone deacetylases (HDACs) and tubulin polymerization. acs.orgnih.gov

Central Nervous System (CNS) Agents: Benzamides are well-established for their effects on the CNS. mdpi.com They can act as antipsychotics, antidepressants, and anticonvulsants by modulating neurotransmitter systems. researchgate.netnih.gov

Enzyme Inhibition: The benzamide moiety is a key component in the design of various enzyme inhibitors. This includes inhibitors of carbonic anhydrase, cholinesterase, and tyrosinase, which are targets for treating a range of conditions. researchgate.netresearchgate.net

Cardiovascular and Anti-inflammatory applications: Research has also explored benzamides for their potential in treating cardiac arrhythmias and as anti-inflammatory and analgesic agents. walshmedicalmedia.comresearchgate.net

The ease of synthesis and the stability of the resulting products make benzamides an attractive class of compounds for drug discovery and development. researchgate.net

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Histone Deacetylase (HDAC) Inhibition, Tubulin Polymerization Inhibition researchgate.netacs.org |

| Infectious Diseases | Antibacterial, Antifungal, Antitubercular researchgate.netontosight.ai |

| Neurology | Antipsychotic, Antidepressant, Anticonvulsant nih.govmdpi.com |

| Enzymology | Carbonic Anhydrase Inhibition, Cholinesterase Inhibition researchgate.net |

| Other | Anti-inflammatory, Analgesic, Cardiovascular Agents walshmedicalmedia.comresearchgate.net |

Historical Context of Related Brominated and Hydroxylated Benzamides

The exploration of brominated and hydroxylated benzamides in scientific research dates back to the mid-20th century. This period saw a growing interest in how the addition of halogen atoms, particularly bromine, could modulate the biological activity of organic molecules. The introduction of bromine into the benzamide structure was a strategic approach to enhance properties like metabolic stability and binding affinity to biological targets, owing to bromine's electron-withdrawing effects.

A significant early example in this field is the work on salicylanilides, which are a class of hydroxylated benzamides. Halogenated derivatives of salicylanilide (B1680751) were found to possess potent biological activities. wikipedia.org For instance, brominated salicylanilides such as dibromsalan (B1195951) and tribromsalan (B1683021) were developed and used for their topical antibacterial and antifungal properties. wikipedia.org

The antitubercular activity of halogenated benzamides also has a notable history. In the 1950s, compounds like 5-bromosalicylhydroxamic acid were investigated for their efficacy against Mycobacterium tuberculosis, including strains that were resistant to other treatments. This early research highlighted the potential of combining bromine and hydroxyl groups in a benzamide scaffold to create potent therapeutic agents. nih.govnih.gov The requirement of a free phenolic hydroxyl group for the antitubercular activity of salicylanilides was a key finding from this era of research. nih.gov

The synthesis and study of these compounds also contributed to a deeper understanding of structure-activity relationships. For example, research on salicylanilides demonstrated that having a weak electron-withdrawing substituent, such as a chlorine or bromine atom at specific positions on the salicylic (B10762653) acid ring, was favorable for antimycobacterial activity. researchgate.net These historical investigations laid the groundwork for the future design and synthesis of more complex and targeted benzamide derivatives, including 4-bromo-N,2-dihydroxybenzamide.

| Milestone | Description | Significance |

| Mid-20th Century | Emergence of brominated benzamides in research. | Pioneered the use of bromine to enhance the electronic properties and metabolic stability of bioactive molecules. |

| 1950s | Investigation of 5-bromosalicylhydroxamic acid. | Demonstrated the potential of brominated and hydroxylated benzamides as effective antitubercular agents. |

| 1960s-1970s | Development of brominated salicylanilides (e.g., dibromsalan). wikipedia.orgacs.org | Led to the use of these compounds as topical antibacterial and antifungal agents. wikipedia.org |

| Ongoing Research | Synthesis of novel salicylanilides with varied halogenation patterns. nih.govresearchgate.net | Advanced the understanding of structure-activity relationships for antimicrobial applications. researchgate.net |

Significance of this compound in Current Research

This compound is a compound of significant interest in contemporary academic and medicinal chemistry research due to its unique structural features and resulting potential for diverse biological activities. Its importance stems from the combination of a brominated phenyl ring, a phenolic hydroxyl group, and an N-hydroxyamide (hydroxamic acid) functional group.

The dual functionality of the phenolic hydroxyl and the hydroxamic acid groups gives the molecule potent metal-chelating properties. This has been demonstrated in its ability to form stable complexes with metal ions like vanadium(V), which can be useful in analytical detection methods. This chelating ability also suggests a potential mechanism for enzyme inhibition, where the molecule could bind to metal ions in the active sites of metalloenzymes, thereby disrupting their catalytic activity. Hydroxamic acids, in general, are a well-known class of enzyme inhibitors, particularly for matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). ontosight.ai

The presence of the bromine atom at the 4-position further modulates the compound's bioactivity. Bromine's inductive effects can enhance interactions with enzymatic targets. Research on related compounds has shown that brominated analogues can exhibit higher activity compared to their non-halogenated counterparts in certain contexts, such as in anticancer applications.

Current research interest in this compound and structurally similar compounds focuses on several key areas:

Anticancer Research: The structural characteristics of this compound suggest potential applications in cancer therapy. The proposed mechanisms include the inhibition of enzymes involved in DNA replication and the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Antimicrobial Activity: Like many benzamide derivatives, this compound is being investigated for its potential antibacterial and antifungal properties. Studies on related compounds have shown effective inhibition of various microbial strains, suggesting a possible role in the development of new antibiotics.

Enzyme Inhibition: Given its hydroxamic acid moiety, a primary area of investigation is its role as an enzyme inhibitor. The potential to inhibit enzymes like myeloperoxidase, kinases, or topoisomerases is a key aspect of its research profile.

Coordination Chemistry: The ability to chelate metal ions makes it a valuable ligand in coordination chemistry. The resulting metal complexes can have their own unique chemical and biological properties that are subjects of ongoing study.

While direct pharmacological data on this compound is still emerging, its structural analogy to known bioactive molecules makes it a significant compound for further investigation and a lead structure for the design of novel therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-4-1-2-5(6(10)3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODSXAMKHIADTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495710 | |

| Record name | 4-Bromo-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61799-79-9 | |

| Record name | 4-Bromo-N,2-dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Spectroscopic Characterization of 4 Bromo N,2 Dihydroxybenzamide

Established Synthetic Pathways for Benzamide (B126) Scaffolds

The benzamide functional group is a cornerstone in many pharmacologically active molecules. mdpi.com Its synthesis is a well-established area of organic chemistry, with numerous methods developed to achieve efficient amide bond formation. mdpi.com These methods can be broadly categorized into conventional and microwave-assisted approaches.

Conventional synthesis of benzamides typically involves solution-based reactions conducted with traditional heating methods. mdpi.com A prevalent and robust method is the amidation of a carboxylic acid. This process often requires the activation of the carboxylic acid group to facilitate the reaction with an amine. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or a primary/secondary amine.

Another established technique is the Schotten-Baumann reaction, where an amine reacts with an acyl chloride under basic aqueous conditions. Furthermore, coupling reagents are widely used to facilitate amide bond formation directly from carboxylic acids and amines without isolating the acyl chloride intermediate.

Researchers have also employed multi-step procedures starting from different precursors. For instance, a three-step synthesis of a quinoline-based benzamide derivative involved an N-oxidation reaction, followed by C2-amidation and a subsequent C4 SNAr reaction sequence. preprints.org These conventional methods, while effective, can require long reaction times, ranging from several hours to overnight. preprints.orgmdpi.com

To overcome the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. uns.ac.id Microwave energy directly and uniformly heats the reactants and solvent, which can lead to a dramatic reduction in reaction times, increased product yields, and fewer by-products compared to traditional methods. uns.ac.idresearchgate.net

The synthesis of various benzamide scaffolds has been successfully expedited using microwave irradiation. For example, the ring-opening of 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone with amines to form benzamides was achieved in good yields with significantly shorter reaction times under microwave conditions compared to conventional heating. researchgate.net Similarly, a rapid and efficient microwave-assisted C-N coupling reaction was developed to synthesize a 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold, which was then used to produce a series of novel benzamide derivatives. asianpubs.org Studies have shown that reactions requiring 3–8 hours via conventional methods can be completed in just 8–20 minutes using microwave irradiation. mdpi.com This efficiency makes MAOS an attractive approach for synthesizing libraries of benzamide derivatives for further research. nih.gov

Targeted Synthesis of 4-bromo-N,2-dihydroxybenzamide

The synthesis of this compound involves specific strategies to introduce the bromine atom and the N-hydroxyamide group onto the benzene (B151609) ring in the correct positions.

There are two primary routes for the synthesis of this compound:

Amidation of a Carboxylic Acid Precursor : This is a common and direct method.

Precursor : The key precursor is Methyl 4-bromo-2-hydroxybenzoate. chemsrc.com

Reaction : This ester is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a solvent like methanol. ijpsr.com The mixture is typically stirred at room temperature for several hours. ijpsr.com

Workup : After the reaction is complete, the solvent is removed, and the residue is dissolved in ice-cold water. The solution is then acidified (e.g., with 1.5 N HCl) to a pH of about 2.0, causing the product to precipitate. ijpsr.com The solid is then filtered and dried. ijpsr.com

Bromination of a Benzamide Precursor : This route involves introducing the bromine atom onto a pre-existing benzamide scaffold.

Precursor : The starting material is 2-hydroxybenzamide.

Reaction : The 2-hydroxybenzamide is dissolved in a solvent like acetic acid with concentrated sulfuric acid. Bromine (typically 1.1–1.5 equivalents) is added dropwise while maintaining the temperature between 30–60°C. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs the incoming bromine to the para position.

Workup : The reaction is allowed to proceed for 6–8 hours, after which the product is isolated.

Achieving high yield and purity is critical in chemical synthesis. For the synthesis of this compound, several factors can be optimized:

Stoichiometry : In the bromination route, controlling the amount of bromine is essential to prevent over-bromination, which can lead to the formation of di-brominated side products. Using a slight excess (1.1–1.5 equivalents) is often optimal.

Temperature Control : Maintaining the reaction temperature within the specified range (30–60°C) during bromine addition is crucial for controlling the reaction rate and selectivity.

Purification : After initial isolation, the crude product often requires purification. Recrystallization from a suitable solvent, such as ethanol, is an effective method to remove impurities and obtain the final compound with high purity. This process can yield a crude product with a 70–85% yield before purification. For other benzamide syntheses, column chromatography using silica (B1680970) gel is a common technique to isolate the desired product from reaction by-products.

Advanced Spectroscopic Characterization Techniques

Once synthesized, the identity and purity of this compound must be confirmed using a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are among the most powerful tools for structural elucidation of organic molecules. nih.govmdpi.com

¹H NMR : This technique provides information about the number and types of protons and their neighboring environments. For this compound, one would expect distinct signals for the aromatic protons on the benzene ring and exchangeable protons from the -OH and -NHOH groups.

¹³C NMR : This provides information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the amide, the carbon atoms attached to the bromine and hydroxyl groups, and the other aromatic carbons. mdpi.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. preprints.org For this compound, characteristic absorption bands would be observed for the O-H stretches of the phenolic and N-hydroxy groups, the N-H stretch of the amide, and the C=O stretch of the carbonyl group. ijpsr.com

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com The fragmentation pattern can also offer clues about the molecule's structure.

UV-Visible Spectroscopy : While less common for routine characterization, UV-Vis spectroscopy can be used to study the electronic properties of conjugated systems like benzamides. nih.gov The coordination of this compound with metal ions can lead to distinct absorption maxima, which is useful in analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

Proton NMR (¹H NMR) analysis identifies the chemical environment of hydrogen atoms within the molecule. In a ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons and the protons of the two hydroxyl groups. The aromatic region for brominated benzamide systems typically appears between δ 7.2 and 8.1 ppm. The protons on the N-OH and the phenolic -OH groups would likely appear as broad singlets, the chemical shifts of which can be sensitive to solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a compound. The spectrum for this compound would be expected to show seven distinct carbon signals. Key expected signals include those for the carbonyl carbon of the amide group, the carbon atom bonded to the bromine, and the remaining aromatic carbons, with their specific chemical shifts influenced by the electronic effects of the bromo and hydroxyl substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands indicating its key structural features. Expected vibrational frequencies for related brominated benzamides include broad bands for the O-H stretches of the phenolic and N-hydroxy groups, typically in the range of 3200–3500 cm⁻¹. Additionally, a strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group would be anticipated around 1650–1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The analysis of this compound provides data confirming its molecular identity. Due to the presence of the bromine atom, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrNO₃ | chemsrc.commolport.com |

| Molecular Weight | 232.03 g/mol | chemsrc.commolport.com |

| Exact Mass | 230.95300 u | chemsrc.com |

X-ray Crystallography for Solid-State Structure Elucidation

Computational Chemistry and Molecular Modeling of 4 Bromo N,2 Dihydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing a detailed picture of electron distribution, orbital energies, and reactivity parameters.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For 4-bromo-N,2-dihydroxybenzamide, DFT calculations are instrumental in optimizing the molecular geometry, predicting vibrational frequencies, and determining electronic properties. researchgate.net These calculations can elucidate the influence of the bromine atom and the two hydroxyl groups on the benzamide (B126) backbone. The electron-withdrawing nature of the bromine atom and the hydrogen-bonding capabilities of the hydroxyl groups are key determinants of the molecule's reactivity and interaction with biological targets.

DFT studies can map the molecular electrostatic potential (MEP), identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting sites of chemical reactivity and understanding intermolecular interactions, such as how the molecule might bind to a receptor. Furthermore, analyses like the electron localization function (ELF) can be used to describe the electron distribution and reactive sites on the molecular surface. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. researchgate.netresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the electronic band gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller band gap suggests that less energy is required to excite an electron, correlating with higher chemical reactivity. mdpi.com For this compound, the HOMO-LUMO gap would characterize the energy of potential π → π* electronic transitions. mdpi.com This analysis is vital for predicting the compound's behavior in chemical reactions and its potential as a charge-transfer agent. researchgate.net

| Parameter | Description | Illustrative Value | Reference for Methodology |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.88 eV | mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.47 eV | mdpi.com |

| Band Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | 5.41 eV | mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.705 eV | researchgate.net |

| Chemical Softness (S) | Reciprocal of chemical hardness, indicates reactivity | 0.369 eV⁻¹ | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational flexibility and its interaction with biological macromolecules, such as enzymes or receptors. nih.gov By simulating the compound in a biological environment (e.g., in water with a target protein), researchers can observe the stability of the ligand-protein complex, identify key binding interactions, and understand the dynamic behavior that governs its biological function. nih.gov Such simulations are particularly useful for validating the results of molecular docking and providing a more realistic model of the binding event.

In Silico Prediction of Biological Activities

In silico methods use computational models to predict the biological or pharmacological properties of a compound. These techniques are essential for prioritizing candidates for further experimental testing.

Molecular docking is a primary in silico technique used to predict the preferred orientation and binding affinity of a molecule when bound to a larger target molecule, such as a protein. For this compound, docking studies could be performed against various enzyme targets, such as matrix metalloproteinases, kinases, or bacterial enzymes, to predict its potential as an inhibitor. ontosight.airesearchgate.net

Beyond target prediction, computational tools can estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Models like the BOILED-Egg model can predict gastrointestinal absorption and brain penetration, providing early insights into the compound's drug-likeness. mdpi.com

Table 2: Summary of In Silico Predictive Methods

| Method | Purpose | Predicted Property | Example Application |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding Energy (kcal/mol), Ligand-Receptor Interactions | Screening against enzyme active sites (e.g., elastase, PARP) to identify potential inhibitory activity. nih.gov |

| ADME Prediction | Estimate pharmacokinetic properties. | Gastrointestinal Absorption, Blood-Brain Barrier Permeation | Assessing drug-likeness and potential bioavailability. mdpi.com |

| Network Pharmacology | Predict cross-reactivity and potential off-target effects. | Target Selectivity | Identifying multiple potential targets to understand the broader biological profile. |

Computational Studies on Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable for elucidating SAR by systematically analyzing how structural modifications affect target interactions. scispace.com

For this compound, computational SAR studies would focus on the roles of its key functional groups. The bromine atom, for instance, can participate in halogen bonding and its electron-withdrawing inductive effect can enhance binding affinity with protein targets. mdpi.com The N-hydroxy and phenolic hydroxyl groups are crucial for forming hydrogen bonds with amino acid residues in a receptor's active site. mdpi.com

By computationally modifying the structure—for example, by changing the position of the bromine atom or substituting it with other halogens—researchers can predict how these changes would impact binding energy and biological activity. This allows for the rational design of more potent and selective analogs. mdpi.com

Advanced Research on Structure Activity Relationships Sar of 4 Bromo N,2 Dihydroxybenzamide and Its Analogs

Systematic Modification of the Benzamide (B126) Core

Systematic modifications of the benzamide core of 4-bromo-N,2-dihydroxybenzamide have been crucial in understanding how different substituents and their positions influence biological activity.

The nature of substituents on the benzamide ring significantly impacts the compound's biological activity. Electron-withdrawing groups, for instance, have been shown to be a key factor in the potency of related salicylanilide (B1680751) series. nih.gov In a study on salicylanilides, replacing the 5-chloro substituent with other halogens like fluorine, bromine, or iodine resulted in only minor changes in potency, suggesting that a weak electron-withdrawing group at this position is a general requirement. nih.gov Conversely, the introduction of electron-donating groups is often not well-tolerated and can lead to a decrease or loss of activity. nih.gov For example, in a series of IMD-0354 analogues, the incorporation of an electron-donating methoxy (B1213986) group resulted in the abolition of activity. nih.gov

Table 1: Effect of Ring A Substituents on the Activity of a Salicylanilide Series

| Compound Modification | Substituent | Relative Activity |

|---|---|---|

| Unsubstituted A ring | None | Inactive nih.gov |

| Removal of 5-chloro substituent | - | Small drop in potency nih.gov |

| Replacement of 5-chloro with Fluorine | 5-F | Minor change in potency nih.gov |

| Replacement of 5-chloro with Bromine | 5-Br | Minor change in potency nih.gov |

| Replacement of 5-chloro with Iodine | 5-I | Minor change in potency nih.gov |

| Addition of 5-methoxy ether | 5-OCH3 | Retained some activity nih.gov |

The position of substituents on the benzamide ring has a profound effect on the pharmacological properties of the molecule. For instance, in a series of salicylanilides, moving a trifluoromethyl group from the meta position to the ortho position on the aniline (B41778) ring led to a significant loss of activity, which was attributed to potential conformational changes in the amide. nih.gov Conversely, placing a single trifluoromethyl group in the para position resulted in a slight enhancement of potency. nih.gov

Studies on brominated benzamides have highlighted that the placement of the bromine atom influences the steric and electronic profiles of the molecule. The 2-bromo and 4-bromo isomers, while having identical molecular weights, exhibit different steric hindrances, which can affect their interaction with biological targets and suggest different synthetic pathways. The 4-bromo isomer, for example, shows lower steric hindrance in nucleophilic substitutions compared to the 2-bromo derivative.

Table 2: Impact of Trifluoromethyl Group Position on Salicylanilide Activity

| Compound | Trifluoromethyl Position | Relative Potency |

|---|---|---|

| Analog 1 | meta | - |

| Analog 2 | ortho | 4–8 fold loss nih.gov |

| Analog 3 | para | Slight enhancement nih.gov |

Role of the Bromine Atom in Biological Interaction

The bromine atom is a key feature of this compound and its analogs, significantly influencing their biological interactions. The presence of bromine often enhances the reactivity and biological activity of organic compounds. solubilityofthings.com Its electron-withdrawing inductive effect can help drug molecules form more stable interactions with protein targets through hydrogen and halogen bonding. mdpi.com

In some benzamide derivatives, the bromine atom can be substituted with other nucleophiles, allowing for the creation of new derivatives with potentially different biological activities. The substitution of a chloro group with a bromo group in some salicylanilide series has been shown to retain biological potency while potentially improving drug-like properties. upenn.edu For example, a para-bromo derivative of an IMD-0354 analogue was found to be active against certain bacterial strains. nih.gov

Significance of Hydroxyl Groups for Molecular Recognition and Activity

The hydroxyl groups are critical for the molecular recognition and biological activity of this compound. The phenolic hydroxyl group, in particular, is often essential for activity. nih.gov In studies of salicylanilides, the removal of the 2-hydroxy substituent completely abolished activity. nih.gov Similarly, methylation or benzylation of the phenol (B47542) group also resulted in a loss of activity. nih.gov

Hydroxyl groups contribute to the molecule's ability to form hydrogen bonds with biological targets, which is crucial for binding and efficacy. nih.gov The dual hydroxyl groups in this compound may also enable the chelation of metal ions within enzymes, potentially disrupting their catalytic activity. The position of the hydroxyl groups is also critical; for instance, shifting a phenolic hydroxyl group from the ortho to the meta position in relation to the amide in an IMD-0354 analogue resulted in a compound with nearly identical activity. nih.gov

The contribution of hydroxyl groups to binding affinity can be substantial, but this is dependent on a precise spatial fit with the binding site due to the high directionality of their interactions. nih.gov

Influence of the N-substituent on Biological Efficacy

The substituent attached to the nitrogen atom of the benzamide (the N-substituent) plays a significant role in determining the biological efficacy of these compounds. The nature of the N-substituent can influence properties such as solubility, stability, and interaction with biological targets. ontosight.ai

In a study of N-heterocyclic carbenes (NHCs) used as chiral modifiers, the identity of the N-substituents had a clear impact on their adsorption geometry and, consequently, their enantioselective efficiency. nih.gov An NHC ligand with 2-hydroxy-1,2-diphenylethyl chains on both N-substituents induced a higher enantiomeric excess compared to a ligand with only one such substituent. nih.gov

For this compound analogs, the N-substituent can be varied to modulate activity. For instance, the presence of a 2-(dimethylamino)phenyl group attached to the nitrogen atom is a key structural feature of one such analog. ontosight.ai The hydroxamic acid functional group (-NHOH) is crucial in many related compounds, and its replacement often leads to a complete loss of activity. smolecule.com

Comparative SAR Studies with Related Benzamide Classes

Comparative SAR studies with other benzamide classes, such as salicylanilides and benzimidamides, provide valuable context for understanding the activity of this compound.

Salicylanilides share a similar structural framework, and SAR studies in this class have revealed key requirements for activity, such as the necessity of a free phenolic hydroxyl group and the importance of electron-withdrawing groups on the aniline ring. nih.gov For example, reversing the amide linkage or replacing it with an ester or sulfonamide group in a salicylanilide series resulted in a complete loss of activity, while a thioamide replacement slightly improved it. nih.gov

A comparison of 2-bromo-N-hydroxybenzimidamide with its analogs highlights the importance of positional isomerism and functional groups. The 2-bromo and 4-bromo isomers have distinct steric and electronic profiles that influence their binding to biological targets. Furthermore, compounds with additional hydroxyl groups, such as 5-bromo-N,2-dihydroxybenzamide, exhibit higher polarity, which improves aqueous solubility but can reduce membrane permeability.

Biological Activity and Mechanistic Investigations of 4 Bromo N,2 Dihydroxybenzamide

In Vitro Pharmacological Studies

In vitro studies provide a foundational understanding of a compound's pharmacological potential by examining its effects in a controlled laboratory setting, such as on isolated enzymes, receptors, or cells.

While direct studies on 4-bromo-N,2-dihydroxybenzamide's effect on AMP-activated protein kinase (AMPK) are not extensively detailed in the available literature, the broader family of benzamides and hydroxamic acids has been evaluated against various enzymes. Hydroxamic acids are recognized for their ability to chelate metal ions, a property that makes them inhibitors of metalloenzymes like matrix metalloproteinases (MMPs). ontosight.ai Furthermore, related brominated benzamide (B126) structures have shown inhibitory activity against other significant enzymes. For instance, 4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been investigated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. Other research has focused on N-benzylbenzamide derivatives as potent inhibitors of tyrosinase. researchgate.net The dual hydroxyl groups present in some analogs are hypothesized to chelate metal ions within the active sites of enzymes like kinases or topoisomerases, thereby disrupting their catalytic functions.

| Compound Class/Derivative | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Hydroxamic Acids | Matrix Metalloproteinases (MMPs) | Inhibition | ontosight.ai |

| 4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide | Poly(ADP-ribose) polymerase (PARP) | Inhibition | |

| N-Benzylbenzamide derivatives | Tyrosinase | Potent Inhibition (IC₅₀ = 2.2 µM for one derivative) | researchgate.net |

| 4-Bromo-2-hydroxy-N,N-dimethylbenzamide | Kinases / Topoisomerases | Hypothesized inhibition via metal chelation |

Specific receptor binding studies detailing the affinity (such as Kᵢ or KᏧ values) of this compound for particular receptors are not prominently featured in the reviewed scientific literature. However, the molecular structure, which includes hydroxyl and amide functionalities, suggests the potential for interactions with biological receptors through mechanisms like hydrogen bonding. The bromine atom can also participate in halogen bonding, which may influence binding to receptor pockets. General investigations note that the mechanism of action for this class of compounds involves interaction with molecular targets, which can include both enzymes and receptors, leading to the modulation of cellular pathways.

Cell-based assays are crucial for evaluating a compound's biological effects in a more complex system that mimics a physiological environment.

Benzamide derivatives have been explored for their potential as anti-cancer agents. ontosight.ai Studies on compounds structurally related to this compound have demonstrated anti-proliferative activity against various cancer cell lines. For example, 4-Bromo-2-hydroxy-N,N-dimethylbenzamide was found to inhibit the proliferation of HeLa cells. Research on other brominated furanones, which share some structural motifs, also showed significant cytotoxic effects against prostate (PC-3) and glioblastoma (U-251) cancer cell lines, with activities reportedly higher than the reference drug cisplatin (B142131). redalyc.org The proposed mechanisms for these anticancer effects include the induction of apoptosis and cell cycle arrest. redalyc.org

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Bromo-2-hydroxy-N,N-dimethylbenzamide | HeLa (Cervical Cancer) | 12 µM | |

| (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 (Prostate) | 0.31 ± 0.02 µM | redalyc.org |

| (E)-5-(bromomethylene)-2(5H)-furanone | U-251 (Glioblastoma) | 0.31 ± 0.04 µM | redalyc.org |

| Protoanemonin | PC-3 (Prostate) | 7.30 ± 0.08 µM | redalyc.org |

| Protoanemonin | U-251 (Glioblastoma) | 5.40 ± 0.06 µM | redalyc.org |

Derivatives of benzamide, including brominated structures, have shown notable antimicrobial properties. Research indicates that these compounds can be effective against both bacteria and fungi. For instance, studies highlighted effective inhibition against bacteria such as Bacillus subtilis. Further investigations into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed activity specifically against Gram-positive bacteria. mdpi.com Similarly, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant (XDR) Salmonella Typhi, demonstrating significant antibacterial potential. mdpi.com

| Compound/Derivative | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Benzamide derivatives | Bacillus subtilis | Effective inhibition reported | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | mdpi.com |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR Salmonella Typhi | 6.25 µg/mL | mdpi.com |

The anti-inflammatory potential of benzamide derivatives is another area of active research. ontosight.ai In vivo studies on a related compound demonstrated a significant reduction of inflammation in carrageenan-induced paw edema models in animals. Other benzoxazole (B165842) derivatives have also shown significant anti-inflammatory activity in the same model, with some compounds achieving 66.1% inhibition of edema. ijpsr.com In vitro evaluations have also been conducted; for example, the anti-inflammatory activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives was assessed using a protease inhibition assay, as the activity of enzymes like trypsin is linked to inflammatory processes. mdpi.com

| Compound/Derivative Class | Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| Unspecified related benzamide | Carrageenan-induced paw edema (in vivo) | Significant inhibition of edema | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition assay (in vitro) | Activity evaluated | mdpi.com |

| Benzoxazole derivatives (8b, 9b) | Carrageenan-induced paw edema (in vivo) | 66.1% inhibition of edema | ijpsr.com |

Cell-Based Assays

Other Potential Biological Activities

Beyond its primary investigated roles, this compound and its structural analogs have shown a range of other potential biological and chemical activities. Research into the broader class of benzamides suggests a variety of applications stemming from their unique chemical structures. ontosight.ai

Derivatives of benzamides, including those with bromine and hydroxyl substitutions, have demonstrated notable antimicrobial properties. Studies have indicated that such compounds can exhibit significant antibacterial and antifungal activities, suggesting a potential role in combating microbial infections.

In the realm of oncology, preliminary studies have proposed that this compound may possess anticancer properties. The structural features are suggestive of potential applications in cancer research, with investigations pointing towards mechanisms involving the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cell lines.

Furthermore, the compound has applications in analytical and coordination chemistry. The presence of both a phenolic hydroxyl (-OH) group and a hydroxamic acid (-NHOH) group allows for the chelation of metal ions. For instance, it can form stable complexes with metal ions like vanadium(V), which results in distinct UV-Vis absorption maxima, a property that can be harnessed for quantitative detection in analytical and pharmacological studies. The compound has also been utilized in high-performance liquid chromatography (HPLC) for analytical separation purposes.

Mechanistic Elucidation of Biological Actions

The biological effects of this compound are rooted in its interactions at the molecular and cellular levels. The specific arrangement of a bromine atom and two hydroxyl groups on the benzamide scaffold is crucial to its reactivity and mechanisms of action.

Molecular Target Identification

The mechanism of action for this compound is believed to involve direct interaction with specific molecular targets, primarily enzymes, leading to the alteration of their function and subsequent cellular pathways.

Several potential enzyme targets have been proposed based on its structural characteristics and studies of related compounds:

Enzymes in DNA Replication and Protein Synthesis: It has been hypothesized that the compound may inhibit enzymes critical for DNA replication or protein synthesis, which would explain its potential anticancer effects.

Kinases and Topoisomerases: The dual hydroxyl groups on the molecule may function as chelating agents for essential metal ions located in the active sites of enzymes like kinases or topoisomerases, thereby disrupting their catalytic activity.

Myeloperoxidase: Research on brominated compounds indicates that they can be potent inhibitors of myeloperoxidase. The mechanism involves the bromine's inductive effects enhancing the interaction with the enzyme's heme iron, effectively blocking ligand binding much more potently than non-halogenated analogs.

Matrix Metalloproteinases (MMPs): As a member of the hydroxamic acid class of compounds, this compound is a potential inhibitor of matrix metalloproteinases. Hydroxamic acids are well-known for their ability to chelate the zinc ion in the active site of MMPs, which are enzymes involved in tissue remodeling and diseases like cancer.

| Potential Molecular Target | Proposed Mechanism of Interaction | Reference |

| DNA Replication/Protein Synthesis Enzymes | Inhibition of enzymatic function, leading to disruption of essential cellular processes. | |

| Kinases / Topoisomerases | Chelation of metal ions in the enzyme active site by the compound's dual hydroxyl groups. | |

| Myeloperoxidase | Enhanced binding to the heme iron, blocking ligand interaction, potentiated by the bromine atom. | |

| Matrix Metalloproteinases (MMPs) | Chelation of the zinc ion in the active site by the hydroxamic acid moiety. |

Signaling Pathway Modulation

While direct studies on the signaling pathway modulation by this compound are limited, research on structurally related compounds provides insight into its potential mechanisms. Preliminary studies suggest that its anticancer activity may be mediated through the modulation of pathways controlling apoptosis and the cell cycle.

Investigations into similar brominated benzamide and hydroxamic acid derivatives have shown that they can induce apoptosis in cancer cells by activating specific signaling pathways. For example, some related compounds have been shown to up-regulate the expression of pro-apoptotic proteins like Bax and caspase 3, while down-regulating anti-apoptotic proteins such as Bcl-2. nih.gov The modulation of the Bcl-2/Bax ratio is a critical factor in the mitochondrial pathway of apoptosis. nih.gov

Furthermore, effects on cell cycle progression are a common mechanism for related anticancer compounds. Depending on the specific cell line and compound structure, these agents can induce cell cycle arrest in either the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation. nih.govnih.gov

| Related Compound Class/Example | Affected Signaling Pathway/Process | Potential Effect | Reference |

| Brominated Hydroxybenzamides | Apoptosis | Induction of programmed cell death in cancer cells. | |

| TG2 Inhibitor (KCC009) | Mitochondrial Apoptosis Pathway | Upregulation of Bax and Caspase-3; Downregulation of Bcl-2. | nih.gov |

| Various Heterocyclic Compounds | Cell Cycle | Arrest at G0/G1 or G2/M phase. | nih.govnih.gov |

Cellular Interaction Mechanisms

The interaction of this compound at the cellular level is dictated by its physicochemical properties and functional groups. The key proposed mechanisms include:

Metal Ion Chelation: The hydroxamic acid and phenolic hydroxyl groups provide two sites for chelation, allowing the molecule to bind strongly to metal ions. This is the primary mechanism for its inhibition of metalloenzymes like MMPs.

DNA Intercalation: A hypothesized mechanism for the anticancer activity of a related compound, 4-bromo-2-hydroxy-N,N-dimethylbenzamide, is the intercalation of the molecule into the DNA structure, mediated by its hydroxyl group. This action can disrupt DNA replication and transcription, leading to cytotoxicity in proliferating cells.

Hydrogen and Halogen Bonding: Within the active sites of target enzymes, the molecule can form specific non-covalent bonds. The hydroxylamine (B1172632) group is capable of forming hydrogen bonds with amino acid residues, while the bromine atom can participate in halogen bonding. These interactions stabilize the binding of the compound to its molecular target, contributing to its inhibitory effect.

Preclinical Development and Therapeutic Potential of 4 Bromo N,2 Dihydroxybenzamide

Early-Stage Drug Discovery Initiatives

Early-stage drug discovery efforts are exploring the potential of benzamide (B126) derivatives, including 4-bromo-N,2-dihydroxybenzamide, for a variety of therapeutic uses. ontosight.ai The presence of the bromine atom and hydroxyl groups is key to its potential for bioactivity modulation and chelation of metal ions. Research initiatives have considered this compound as a lead molecule for developing therapies targeting specific cellular pathways. The synthesis of this compound and its derivatives is an active area of research, with a focus on optimizing reaction conditions to achieve high yield and purity. nih.gov The development of new chemical modalities and strategic thinking in early drug discovery continue to expand the possibilities for compounds like this. nih.gov

Assessment in Disease Models

The therapeutic potential of this compound and related compounds is being assessed in a variety of disease models, leveraging its unique chemical structure to interact with biological targets.

In the realm of cancer research, the structural features of this compound suggest potential applications in oncology. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest. One hypothesis is that the dual hydroxyl groups can chelate metal ions that are essential for the function of enzymes like kinases or topoisomerases, thereby disrupting their catalytic activity. The interaction with molecular targets involved in DNA replication has also been suggested as a potential anticancer mechanism. For instance, a structurally related compound, 4-bromo-2-hydroxy-N,N-dimethylbenzamide, has been shown to inhibit cancer cell proliferation with an IC₅₀ of 12 µM in HeLa cells. While specific in vivo efficacy data for this compound is not detailed, a study on a related compound, 4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, showed a significant reduction in tumor size in mouse models of cancer.

Table 1: Investigated Anticancer Mechanisms of Benzamide Derivatives

| Compound/Derivative Class | Proposed Mechanism | Research Finding |

|---|---|---|

| This compound | Inhibition of enzymes involved in DNA replication, apoptosis induction, cell cycle arrest. | Explored as a lead molecule for anticancer therapies. |

| 4-Bromo-2-hydroxy-N,N-dimethylbenzamide | Inhibition of cancer cell proliferation. | IC₅₀ = 12 µM in HeLa cells. |

Derivatives of benzamides, including this compound, have demonstrated notable antibacterial and antifungal properties. Studies have shown that certain substituted benzamides can effectively inhibit the growth of bacteria such as Bacillus subtilis and various fungi. This suggests a potential therapeutic application in treating infections, including those caused by resistant bacterial strains. The mechanism of action is thought to involve the inhibition of enzymes crucial for microbial DNA replication or protein synthesis. For example, 5-bromosalicylhydroxamic acid, a related brominated benzamide, has shown efficacy against Mycobacterium tuberculosis strains resistant to isoniazid.

The anti-inflammatory potential of this compound and its derivatives has been investigated in various models. In animal models of inflammation, treatment with related compounds has led to a reduction in swelling and pain responses. The biological activity is attributed to the compound's ability to interact with and inhibit specific enzymes or receptors involved in inflammatory pathways. The dihydroxybenzamide scaffold is associated with free radical scavenging activity, suggesting potential antioxidant applications which can contribute to anti-inflammatory effects.

While direct studies on this compound in metabolic disorder models are not extensively documented, related benzamide structures have been investigated for such applications. For example, some benzamide derivatives are known to act as activators of the AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. unipi.itgoogle.com Activation of AMPK has therapeutic potential for treating type 2 diabetes and obesity. unipi.itgoogle.com The structural features of this compound, particularly its ability to interact with enzymatic targets, suggest that its potential in this area could be a subject for future investigation.

Advanced Preclinical Considerations

Further preclinical development of this compound would involve a more in-depth analysis of its pharmacokinetic and pharmacodynamic properties. This includes understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The development of stable formulations and the scaling up of synthesis for potential clinical trials are also critical steps. Investigating the potential for off-target effects and conducting comprehensive toxicology studies will be essential to establish a solid foundation for any future clinical applications.

Exploratory Toxicology and Safety Profiling

Detailed exploratory toxicology and safety profiling data for this compound from animal studies are not available in the reviewed scientific literature. The safety profile of this specific compound has not been established.

However, the toxicological assessment of the broader class of N-hydroxybenzamide derivatives is an area of active research. For instance, studies on certain diorganotin(IV) derivatives of substituted N-hydroxybenzamides have investigated their in vitro cytotoxicity against various human cancer cell lines and normal human hepatocytes. nih.gov Some of these related compounds showed a lack of cytotoxic selectivity between cancerous and normal cells, highlighting the importance of thorough toxicological evaluation for this chemical class. nih.gov The N-hydroxy functional group in some derivatives is also noted for its potential to contribute to cytotoxicity. These findings in related compounds underscore the necessity for a comprehensive safety assessment of this compound before any potential therapeutic application can be considered.

Future Directions and Research Gaps for 4 Bromo N,2 Dihydroxybenzamide

Development of Novel Analogs with Enhanced Activity and Selectivity

A significant area for future research lies in the rational design and synthesis of novel analogs of 4-bromo-N,2-dihydroxybenzamide. The goal is to improve potency, enhance selectivity for specific biological targets, and optimize pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the parent structure to understand the chemical features essential for its biological effects. nih.govmdpi.com

Key strategies for developing novel analogs include:

Modification of the Benzene (B151609) Rings: Altering the substitution patterns on both the brominated benzoyl ring and the dihydroxy-substituted aniline (B41778) ring can significantly impact activity. For instance, replacing the bromo group with other halogens (chloro, fluoro) or with electron-donating or electron-withdrawing groups could modulate binding affinity and electronic properties.

Alterations to the Hydroxyl Groups: The position and number of hydroxyl groups are critical. Esterification or etherification of these groups could create prodrugs with improved bioavailability, while shifting their positions might alter target selectivity.

Scaffold Hopping and Bioisosteric Replacement: Replacing the benzamide (B126) core with other heterocyclic structures or using bioisosteres for the amide linker could lead to compounds with entirely new pharmacological profiles while retaining key binding interactions.

Research on related benzamide derivatives has demonstrated the success of this approach. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as potent fibroblast growth factor receptor-1 (FGFR1) inhibitors for non-small cell lung cancer. nih.gov This highlights how modifications to the N-phenyl ring can direct the compound towards specific and highly relevant cancer targets.

| Structural Modification Strategy | Rationale | Potential Outcome | Example from Related Compounds |

|---|---|---|---|

| Varying halogen on the benzoyl ring | Modulate binding affinity and lipophilicity. | Enhanced potency and improved pharmacokinetic profile. | Development of fluorinated or chlorinated analogs. |

| Modifying N-phenyl ring substituents | Explore new binding pockets and alter target selectivity. | Increased selectivity for specific enzyme isoforms or receptors. | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives targeting FGFR1. nih.gov |

| Bioisosteric replacement of amide linker | Improve metabolic stability and patentability. | Novel chemical entities with superior drug-like properties. | Replacing the amide with a thioamide or a reversed amide. |

| Prodrug approaches (e.g., esterifying hydroxyls) | Enhance oral bioavailability and cellular uptake. | Improved in vivo efficacy. | Creating phosphate (B84403) esters for better water solubility. |

Investigation of Combination Therapies

To maximize therapeutic efficacy and potentially overcome drug resistance, investigating this compound in combination with other therapeutic agents is a critical future direction. Synergistic interactions can allow for lower doses of each agent, thereby reducing potential side effects. mdpi.com

Future research should focus on identifying rational drug combinations. For instance, if an analog of this compound acts as a targeted inhibitor (e.g., a kinase inhibitor), combining it with a standard cytotoxic chemotherapy agent could provide a dual-pronged attack on cancer cells. sciforschenonline.org Similarly, if its mechanism involves reducing oxidative stress, combining it with drugs that target other pathways in neurodegenerative diseases could lead to enhanced neuroprotection. mdpi.com

Potential combination strategies to explore include:

Combination with Standard-of-Care Chemotherapies: In oncology, this could involve pairing a this compound analog with drugs like paclitaxel (B517696) or cisplatin (B142131) to assess for synergistic cell-killing effects.

Combination with other Targeted Agents: Combining two targeted drugs that hit different nodes in a signaling pathway can prevent the development of resistance.

Combination with Immunotherapies: Investigating whether the compound can modulate the tumor microenvironment to enhance the efficacy of checkpoint inhibitors would be a cutting-edge area of research.

Exploration of New Therapeutic Applications

While initial research may focus on a specific disease, the pharmacological properties of this compound and its future analogs may be applicable to a range of other conditions. The structural alerts within the molecule, such as the hydroxyphenyl amide moiety, are present in compounds with diverse biological activities. nih.gov

Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: Compounds that can mitigate oxidative stress or modulate kinase activity have shown promise in models of Alzheimer's and Parkinson's disease. mdpi.comsciencedaily.com Given the antioxidant potential of dihydroxy-substituted aromatic rings, this is a logical area for investigation.

Inflammatory Disorders: Many chronic inflammatory diseases are driven by aberrant signaling pathways that can be targeted by small molecule inhibitors. The potential for analogs of this compound to inhibit pro-inflammatory kinases or transcription factors should be explored.

Infectious Diseases: Phenylbenzamides have been investigated for antiprotozoal and antimicrobial properties. nih.gov Screening novel analogs against a panel of bacterial and parasitic pathogens could uncover new anti-infective agents. mdpi.com

Advanced Mechanistic Studies at the Molecular and Cellular Level

A significant research gap is the detailed molecular mechanism of action of this compound. While initial studies might identify a general biological effect, a deeper understanding is required for effective drug development.

Future mechanistic studies should aim to:

Identify Specific Molecular Targets: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational docking to pinpoint the specific enzymes, receptors, or proteins that the compound binds to. The study of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, for example, successfully used molecular docking to show binding to FGFR1. nih.gov

Elucidate Downstream Signaling Pathways: Once a target is identified, further studies are needed to map the downstream cellular pathways that are modulated by the compound's activity. This could involve analyzing changes in protein phosphorylation, gene expression, and metabolite levels.

Translation to Clinical Research (Future Outlook)

The ultimate goal of developing a new therapeutic compound is its successful translation into clinical use. For this compound or its optimized analogs, this represents a long-term future direction that requires a bridge from basic research to clinical investigation.

The preclinical steps necessary to enable this transition include:

Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they can reach their target in the body and persist for a sufficient duration.

In Vivo Efficacy Studies: Demonstrating the therapeutic benefit of the compound in relevant animal models of the target disease.

Toxicology and Safety Pharmacology: Conducting rigorous studies to identify any potential toxicities and to establish a safe dose range for first-in-human studies.

While clinical trials represent a distant outlook, foundational research into novel analogs, combination therapies, and mechanisms of action is essential to identify a drug candidate with a profile that justifies the significant investment required for clinical development.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-bromo-N,2-dihydroxybenzamide to achieve high yield and purity?

- Methodological Answer : The synthesis of this compound derivatives typically involves coupling reactions (e.g., amidation) under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.

- Catalysts : Use coupling agents such as EDCI or HOBt for efficient amide bond formation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity.

- Validation : Confirm purity via melting point analysis (e.g., 261–263°C for analogous brominated benzamides) and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., δ 7.2–8.1 ppm for brominated aromatic systems) and confirm substitution patterns.

- FT-IR : Identify hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches.

- Crystallography :

- X-ray diffraction : Use SHELXTL or WinGX for structure refinement. ORTEP-3 visualizes molecular geometry and hydrogen bonding .

- Thermal analysis : DSC/TGA evaluates thermal stability, critical for materials science applications .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between theoretical predictions and experimental data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and compare with crystallographic data to validate bond lengths/angles.

- QSPR/Neural Networks : Predict physicochemical properties (e.g., logP, solubility) and cross-validate with experimental results (e.g., HPLC retention times). Tools like CC-DPS integrate quantum chemistry for deep profiling .

- Case Study : Discrepancies in predicted vs. observed pKa values for hydroxyl groups can be resolved by adjusting solvent models in computational workflows .

Q. What strategies are recommended for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Synthesis of Metal Complexes : React with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in methanol/water under inert atmospheres.

- Characterization :

- Magnetic susceptibility : Determine metal oxidation states (e.g., high-spin Fe³⁺).

- XANES/EXAFS : Probe local metal coordination environments.

- Applications : Assess catalytic activity (e.g., oxidation reactions) or antimicrobial efficacy, leveraging the hydroxamate group’s chelation ability .

Q. How should researchers address conflicting crystallographic data in polymorphic forms of this compound?

- Methodological Answer :

- High-Resolution XRD : Compare unit cell parameters and space groups (e.g., monoclinic vs. orthorhombic systems).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing differences.

- Thermodynamic Stability : Use DSC to identify the most stable polymorph under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。